2,4-Dipentylphenol
Overview
Description
2,4-Dipentylphenol: is an organic compound with the molecular formula C16H26O It is a type of phenol where two pentyl groups are attached to the benzene ring at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dipentylphenol can be synthesized through the alkylation of phenol with pentyl halides in the presence of a strong base. The reaction typically involves the following steps:
Alkylation Reaction: Phenol is reacted with pentyl bromide or pentyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether or dichloromethane.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. The final product is typically purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dipentylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The phenolic group can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated, nitrated, or alkylated phenols.
Scientific Research Applications
Chemistry: 2,4-Dipentylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: Although not widely used in medicine, this compound’s potential biological activities are of interest for drug discovery and development. Its derivatives may be explored for therapeutic applications.
Industry: In the industrial sector, this compound is used as a stabilizer and antioxidant in the production of polymers and plastics. It helps to prevent the degradation of materials caused by oxidative processes.
Mechanism of Action
The mechanism of action of 2,4-Dipentylphenol involves its interaction with cellular membranes and enzymes. The phenolic group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the hydrophobic pentyl groups allow the compound to integrate into lipid bilayers, disrupting membrane integrity and function. This dual action contributes to its antimicrobial and antifungal properties.
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: Similar in structure but with tert-butyl groups instead of pentyl groups. It is used as an antioxidant and stabilizer in various applications.
2,4-Dimethylphenol: Contains methyl groups instead of pentyl groups. It is used as an intermediate in the synthesis of pesticides and pharmaceuticals.
2,4-Dinitrophenol: Contains nitro groups instead of alkyl groups. It is known for its use as a metabolic stimulant and in biochemical research.
Uniqueness: 2,4-Dipentylphenol is unique due to its longer alkyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and enzymes. This makes it particularly interesting for applications requiring membrane disruption or enzyme inhibition.
Properties
IUPAC Name |
2,4-dipentylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-3-5-7-9-14-11-12-16(17)15(13-14)10-8-6-4-2/h11-13,17H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPNMUZVXNHWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074510 | |
Record name | 2,4-Dipentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-00-1, 28652-04-2 | |
Record name | 2,4-Dipentylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-dipentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, dipentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028652042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dipentylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.